Broad Sialyltransferase Substrate Acceptance vs. 9-Amino-NeuAc
9AzNue5Ac (9-azido-NeuAc) is efficiently transferred as a donor substrate by all four major mammalian sialyltransferases: Galβ1,4GlcNAc α2,6-sialyltransferase (rat liver), Galβ1,4(3)GlcNAc α2,3-sialyltransferase, Galβ1,3GalNAc α2,3-sialyltransferase, and GalNAc α2,6-sialyltransferase [1]. In contrast, the comparator 9-amino-NeuAc is accepted only by Galβ1,4GlcNAc α2,6-sialyltransferase, and exhibits a Km value 14-fold higher than that of parent CMP-NeuAc [2]. The broad enzymatic acceptance of 9AzNue5Ac ensures that the azide reporter can be installed across diverse N- and O-linked glycoprotein glycans.
| Evidence Dimension | Sialyltransferase substrate specificity |
|---|---|
| Target Compound Data | Readily transferred by all four mammalian sialyltransferases tested |
| Comparator Or Baseline | 9-amino-NeuAc: accepted only by Galβ1,4GlcNAc α2,6-sialyltransferase; Km 14-fold higher than CMP-NeuAc |
| Quantified Difference | Target is accepted by 4 of 4 enzymes; comparator accepted by 1 of 4 enzymes with 14-fold higher Km |
| Conditions | In vitro enzyme assays with purified mammalian sialyltransferases using CMP-activated donor substrates |
Why This Matters
For enzymatic glycoprotein remodeling or cell-free glycosylation workflows, 9AzNue5Ac provides broader sialyltransferase compatibility than 9-amino-NeuAc.
- [1] Gross HJ, Rose U, Krause JM, Paulson JC, Schmid K, Feeney RE, Brossmer R. Transfer of synthetic sialic acid analogs to N- and O-linked glycoprotein glycans using four different mammalian sialyltransferases. Biochemistry. 1989;28(18):7386-7392. View Source
- [2] Gross HJ, Rose U, Krause JM, Paulson JC, Schmid K, Feeney RE, Brossmer R. Transfer of synthetic sialic acid analogs to N- and O-linked glycoprotein glycans using four different mammalian sialyltransferases. Biochemistry. 1989;28(18):7386-7392. View Source
